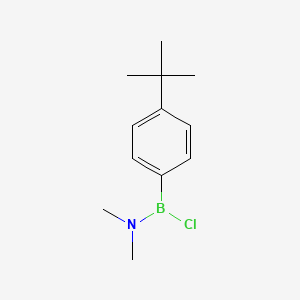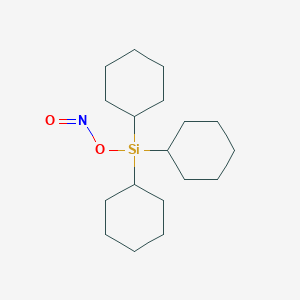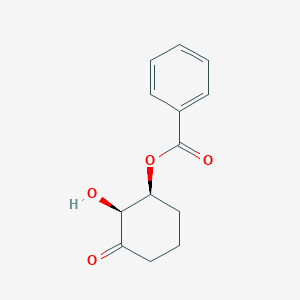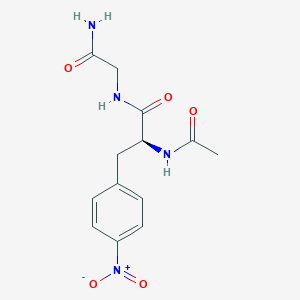
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is an organic compound with a complex structure that includes a chloromethanesulfonyl group, two nitro groups, and a dipropylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction. The final step involves the alkylation of the amine group with propyl groups to form the dipropylaniline moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide derivatives.
Applications De Recherche Scientifique
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or alteration of protein function, which is of interest in both pharmaceutical and biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethanesulfonyl)-2,6-dinitroaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dimethylaniline
- 4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-diethylaniline
Uniqueness
4-(Chloromethanesulfonyl)-2,6-dinitro-N,N-dipropylaniline is unique due to the presence of the dipropylaniline moiety, which can influence its chemical reactivity and biological activity. The longer alkyl chains in the dipropylaniline group can affect the compound’s solubility, stability, and interaction with biological targets compared to its dimethyl or diethyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61496-71-7 |
|---|---|
Formule moléculaire |
C13H18ClN3O6S |
Poids moléculaire |
379.82 g/mol |
Nom IUPAC |
4-(chloromethylsulfonyl)-2,6-dinitro-N,N-dipropylaniline |
InChI |
InChI=1S/C13H18ClN3O6S/c1-3-5-15(6-4-2)13-11(16(18)19)7-10(24(22,23)9-14)8-12(13)17(20)21/h7-8H,3-6,9H2,1-2H3 |
Clé InChI |
PYFYKYPEFPHCCS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
